molecular formula C16H24N2O B4715517 4-ethyl-N-(1-ethyl-4-piperidinyl)benzamide

4-ethyl-N-(1-ethyl-4-piperidinyl)benzamide

Cat. No. B4715517
M. Wt: 260.37 g/mol
InChI Key: QCUPKZLTZLUOKO-UHFFFAOYSA-N
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Description

4-ethyl-N-(1-ethyl-4-piperidinyl)benzamide, also known as SKF-81297, is a chemical compound that belongs to the benzamide class. It is a selective agonist of the dopamine D1 receptor, which is a type of G protein-coupled receptor that is involved in regulating the release of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in the reward and pleasure pathways of the brain, as well as in regulating movement, mood, and cognition.

Mechanism of Action

The mechanism of action of 4-ethyl-N-(1-ethyl-4-piperidinyl)benzamide involves its selective binding to dopamine D1 receptors, which activates the cAMP-PKA signaling pathway and leads to the phosphorylation of various downstream targets. This results in the modulation of neuronal activity and the release of dopamine in the brain, which can have a range of effects on behavior and cognition.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including increasing the release of dopamine in the striatum, enhancing synaptic plasticity, and modulating the activity of various neurotransmitter systems. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-ethyl-N-(1-ethyl-4-piperidinyl)benzamide in lab experiments is its high selectivity for dopamine D1 receptors, which allows for precise targeting of this receptor subtype. However, its potency and efficacy may vary depending on the experimental conditions, and it may not be suitable for all types of experiments.

Future Directions

There are several potential future directions for research on 4-ethyl-N-(1-ethyl-4-piperidinyl)benzamide, including investigating its therapeutic potential in various neurological and psychiatric disorders, exploring its effects on different brain regions and circuits, and developing more selective and potent analogs. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its effects and to optimize its pharmacokinetic properties for clinical use.

Scientific Research Applications

4-ethyl-N-(1-ethyl-4-piperidinyl)benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and drug addiction. It has been shown to improve cognitive function, enhance motor activity, and reduce symptoms of depression and anxiety in animal models.

properties

IUPAC Name

4-ethyl-N-(1-ethylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-3-13-5-7-14(8-6-13)16(19)17-15-9-11-18(4-2)12-10-15/h5-8,15H,3-4,9-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCUPKZLTZLUOKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2CCN(CC2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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